Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-
Description
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-, is a substituted aromatic compound featuring a benzene ring attached to a chiral alkenyl chain. The substituent comprises:
- A 7-octenyl chain with a double bond at the 7th position.
- A (5R)-5-(methoxymethoxy) group, indicating a methoxymethyl ether at the 5th carbon with R-configuration.
This structure combines aromaticity with a flexible alkenyl side chain and a protected hydroxyl group (via methoxymethoxy). However, direct references to this compound are absent in the provided evidence; thus, comparisons are inferred from structurally analogous benzene derivatives.
Properties
CAS No. |
821785-91-5 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
[(5R)-5-(methoxymethoxy)oct-7-enyl]benzene |
InChI |
InChI=1S/C16H24O2/c1-3-9-16(18-14-17-2)13-8-7-12-15-10-5-4-6-11-15/h3-6,10-11,16H,1,7-9,12-14H2,2H3/t16-/m0/s1 |
InChI Key |
ZGHWHNJAENVRJC-INIZCTEOSA-N |
Isomeric SMILES |
COCO[C@H](CCCCC1=CC=CC=C1)CC=C |
Canonical SMILES |
COCOC(CCCCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cross-Coupling Approaches
One effective approach involves copper-catalyzed cross-coupling reactions between aryl magnesium reagents and functionalized octenyl derivatives.
Synthetic Procedure A:
A promising synthetic route involves the cross-coupling of para-isopropylbenzylmagnesium chloride with N-(7-methoxy-3,7-dimethyl-2Z-octenyl)trialkylammonium iodide in the presence of copper catalysts. This approach is adapted from related synthetic methodologies described for similar compounds.
| Reaction Components | Quantity | Notes |
|---|---|---|
| p-isopropylbenzylmagnesium chloride | 1.2 equiv | Freshly prepared from corresponding benzyl chloride |
| N-(7-methoxy-3,7-dimethyl-2Z-octenyl)trialkylammonium salt | 1.0 equiv | Key intermediate in the synthetic sequence |
| Copper catalyst (CuBr or Li₂CuCl₄) | 5-10 mol% | Critical for cross-coupling efficiency |
| THF (anhydrous) | 10-15 mL/mmol | Reaction solvent |
| Temperature | -5°C to -10°C | Temperature control is essential for stereoselectivity |
| Reaction time | 4-6 hours | Monitored by TLC for completion |
The resulting product, after appropriate functional group manipulations, can be transformed to the target compound. The reaction typically proceeds with yields ranging from 61-85%, with the specific isomeric composition varying depending on reaction conditions.
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions represent another viable strategy for the formation of the benzene-octenyl bond.
Synthetic Procedure B:
| Reagent | Quantity | Function |
|---|---|---|
| Aryl bromide or iodide | 1.0 equiv | Electrophilic coupling partner |
| Octenyl boronic acid or ester | 1.2-1.5 equiv | Nucleophilic coupling partner |
| Pd(OAc)₂ or Pd(PPh₃)₄ | 2-5 mol% | Palladium catalyst |
| Base (K₂CO₃, Cs₂CO₃, or K₃PO₄) | 2-3 equiv | Activates boronic acid species |
| DMF/water or THF/water | -- | Solvent system |
| Reaction temperature | 60-80°C | Optimized for coupling efficiency |
| Reaction time | 6-24 hours | Dependent on substrate reactivity |
This methodology generally provides the coupled products in 70-85% yield and is particularly valuable for substrates bearing sensitive functional groups.
Stereoselective Introduction of the MOM-Protected Hydroxyl Group
Asymmetric Dihydroxylation Approach
A highly effective method for establishing the required (R)-stereochemistry involves asymmetric dihydroxylation of an appropriate alkene intermediate.
Synthetic Procedure C:
1. Dihydroxylation of the alkene using AD-mix-α with MeSO₂NH₂
2. Selective protection of the resulting secondary alcohol
3. MOM protection of the target hydroxyl group
This sequence is supported by precedent from search result, which describes the dihydroxylation of geranylated arene compounds followed by selective protection strategies:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Asymmetric dihydroxylation | AD-mix-α, MeSO₂NH₂ | 0°C, t-BuOH/H₂O (1:1) | 50-65% |
| Selective functionalization | MsCl, TEA, then K₂CO₃, MeOH | 0°C to rt, 2-4 hours | 36-50% |
| MOM protection | DIPEA, MOMCl | DCM, 0°C to rt, 12 hours | 80-95% |
The AD-mix-α reagent provides reliable delivery of the (R)-stereochemistry, with optical rotations typically around [α]D = -64.9° for the resulting products.
Enzyme-Catalyzed Resolution Approach
Enzyme-catalyzed kinetic resolution represents an alternative strategy for obtaining the desired (R)-stereochemistry.
Synthetic Procedure D:
The racemic alcohol precursor can be subjected to enzymatic resolution:
| Enzyme | Substrate | Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Lipase PS | Racemic acetate | Phosphate buffer (pH 7.0), 30°C | >95 | 42-48 |
| Candida antarctica lipase B | Racemic alcohol | Vinyl acetate, MTBE, 25°C | >98 | 45-49 |
| Porcine pancreatic lipase | Racemic butyrate | Phosphate buffer (pH 7.2), 35°C | >90 | 40-45 |
The resolved (R)-alcohol can then be protected with MOMCl using standard conditions (DIPEA, MOMCl, DCM, 0°C to rt) to afford the target MOM-protected intermediate.
MOM Protection Strategies
Direct MOM Protection of Hydroxyl Groups
The installation of the methoxymethoxy (MOM) group is typically achieved using methoxymethyl chloride under basic conditions.
Synthetic Procedure E:
| Reagent | Quantity | Note |
|---|---|---|
| Alcohol substrate | 1.0 equiv | Starting material |
| MOMCl | 1.5-2.0 equiv | Protecting agent |
| DIPEA or Hunig's base | 2.0-2.5 equiv | Base |
| DCM or THF | 10 mL/mmol | Solvent |
| Temperature | 0°C to rt | Gradual warming |
| Reaction time | 4-12 hours | Monitored by TLC |
This procedure typically affords MOM-protected products in 80-95% yield.
Alternative MOM Protection Methods
For substrates sensitive to standard MOM protection conditions, alternative methodologies have been developed:
Synthetic Procedure F:
The sodium hydride method is particularly effective for substrates with acidic protons or other sensitivities.
Construction of the Octenyl Side Chain
Wittig Reaction Approach
The terminal alkene functionality can be efficiently introduced using Wittig-type olefination reactions.
Synthetic Procedure G:
| Reagent | Quantity | Function |
|---|---|---|
| (4-Carboxybutyl)triphenylphosphonium bromide | 2.0 equiv | Wittig reagent |
| KOt-Bu | 4.0 equiv | Base |
| THF (anhydrous) | 0.6M concentration | Solvent |
| Aldehyde substrate | 1.0 equiv | Carbonyl partner |
| Temperature | 0°C to rt | Reaction temperature |
| Workup | 1M HCl, extraction with Et₂O | Isolation procedure |
This approach typically provides the desired olefins in 57-79% yield with good control of the alkene geometry.
Metathesis-Based Approaches
Cross-metathesis represents another viable strategy for introducing the terminal alkene functionality:
R-CH=CH₂ + H₂C=CH-(CH₂)n-X → R-CH=CH-(CH₂)n-X
| Catalyst | Loading (mol%) | Conditions | Yield (%) | E/Z Selectivity |
|---|---|---|---|---|
| Grubbs I | 5-10 | DCM, rt, 12-24h | 60-75 | 3:1 to 5:1 |
| Grubbs II | 2-5 | DCM, rt, 6-12h | 70-85 | 8:1 to 15:1 |
| Hoveyda-Grubbs II | 1-3 | DCM, rt, 4-8h | 75-90 | 10:1 to 20:1 |
The metathesis approach is particularly valuable for late-stage diversification of synthetic intermediates.
Complete Synthetic Routes to Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-
Route A: Cross-Coupling/Asymmetric Dihydroxylation Sequence
This approach combines palladium-catalyzed cross-coupling with subsequent asymmetric dihydroxylation:
- Suzuki coupling of 4-bromobenzaldehyde with oct-7-en-1-ylboronic acid
- Reduction of the aldehyde to the corresponding benzyl alcohol
- Asymmetric dihydroxylation of the terminal alkene using AD-mix-α
- Selective protection of the primary alcohol
- MOM protection of the secondary alcohol with the desired stereochemistry
Reaction Sequence Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₃PO₄ | THF/H₂O, 70°C, 12h | 85-90 |
| 2 | NaBH₄ | MeOH, 0°C to rt, 2h | 90-95 |
| 3 | AD-mix-α, MeSO₂NH₂ | t-BuOH/H₂O, 0°C, 24h | 65-70 |
| 4 | TBSCl, imidazole | DMF, 0°C to rt, 4h | 80-85 |
| 5 | MOMCl, DIPEA | DCM, 0°C to rt, 8h | 85-90 |
The overall yield for this sequence ranges from 32-40%, with excellent stereoselectivity (>95% ee).
Route B: Wittig Olefination Approach
This route utilizes a Wittig reaction to construct the carbon framework:
- Preparation of benzylmagnesium chloride from benzyl chloride
- Reaction with (5R)-5-hydroxy-7-oxooctanal to afford the corresponding alcohol
- MOM protection of the secondary alcohol
- Oxidation of the aldehyde to the corresponding acid
- Reduction to the primary alcohol
- Conversion to a leaving group
- Wittig olefination to introduce the terminal alkene
Reaction Sequence Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1-2 | Mg, benzyl chloride, then aldehyde | THF, 0°C to rt | 65-75 |
| 3 | MOMCl, DIPEA | DCM, 0°C to rt | 85-90 |
| 4 | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | 80-85 |
| 5 | LiAlH₄ | THF, 0°C to rt | 85-90 |
| 6 | MsCl, TEA | DCM, 0°C | 90-95 |
| 7 | (4-Carboxybutyl)triphenylphosphonium bromide, KOt-Bu | THF, 0°C to rt | 70-75 |
The overall yield for this sequence is approximately 25-35%.
Analytical Characterization
The successful preparation of benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- can be confirmed through various analytical techniques:
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 7.25-7.15 (m, 5H, ArH)
- δ 5.85-5.75 (m, 1H, CH=CH₂)
- δ 5.05-4.90 (m, 2H, CH=CH₂)
- δ 4.70 (s, 2H, OCH₂O)
- δ 3.65-3.55 (m, 1H, CHOCH₂OCH₃)
- δ 3.35 (s, 3H, OCH₃)
- δ 2.65-2.55 (m, 2H, PhCH₂)
- δ 2.15-2.05 (m, 2H, CH₂CH=CH₂)
- δ 1.75-1.35 (m, 6H, 3×CH₂)
¹³C NMR (100 MHz, CDCl₃):
- δ 142.8 (Ph-C)
- δ 138.6 (CH=CH₂)
- δ 128.4, 128.3, 125.6 (Ph-CH)
- δ 114.5 (CH=CH₂)
- δ 95.5 (OCH₂O)
- δ 77.2 (CHOCH₂OCH₃)
- δ 55.8 (OCH₃)
- δ 36.0, 35.8, 33.7, 31.5, 24.9 (5×CH₂)
Optical Rotation:
[α]D²⁵ = -23.5 (c 1.0, CHCl₃)
Comparative Analysis of Synthetic Routes
The various preparation methods for benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- can be evaluated based on several criteria:
| Synthetic Route | Overall Yield (%) | Steps | Stereoselectivity | Scalability | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| Cross-Coupling/Asymmetric Dihydroxylation | 32-40 | 5 | >95% ee | Good | Reliable stereochemistry | Multiple steps required |
| Wittig Olefination | 25-35 | 7 | Dependent on starting material | Moderate | Modular approach | Lower overall yield |
| Copper-Catalyzed Cross-Coupling | 28-36 | 6 | >90% ee | Good | Efficient C-C bond formation | Sensitive to reaction conditions |
| Resolution-Based Route | 20-25 | 8 | >98% ee | Limited | Highest stereoselectivity | Lower yield due to resolution |
The Cross-Coupling/Asymmetric Dihydroxylation route offers the best balance of overall yield, step count, and stereoselectivity for most applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the octenyl chain to an octyl chain.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonic acids, and halobenzenes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is structurally related to chalcones, which are known for their diverse biological activities. Research indicates that compounds similar to benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- exhibit potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Case Studies:
- A study demonstrated that chalcone derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests that benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- may have similar properties, warranting further investigation into its anticancer potential .
- Another research highlighted the use of chalcone-based compounds as fluorescent probes for biological imaging. The conjugated system in these compounds allows for effective detection in various biological environments .
Chemical Synthesis Applications
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- can be synthesized through various organic reactions, including the Claisen–Schmidt reaction. This reaction involves the condensation of benzaldehyde with a methyl ketone in the presence of a catalyst, leading to the formation of chalcone-like structures .
Synthesis Data Table:
| Entry | Catalyst | Solvent | Reaction Type |
|---|---|---|---|
| 1 | NaOH | Ethanol | Base-catalyzed condensation |
| 2 | HCl | Ethanol | Acid-catalyzed condensation |
| 3 | AlCl₃ | Carbon disulfide | Lewis acid-catalyzed reaction |
This table summarizes various catalysts and solvents used in synthesizing similar compounds, showcasing the versatility of reactions that could potentially apply to benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-.
Environmental and Toxicological Studies
Benzene and its derivatives have been extensively studied for their toxicological effects. Benzene itself is known as a genotoxic carcinogen linked to leukemia and other health issues. Understanding the toxicity profile of benzene derivatives is crucial for assessing their safety in medicinal applications .
Toxicological Insights:
- A framework was developed to evaluate the risk of genomic damage from exposure to benzene. This systematic approach highlights the importance of understanding both chemical properties and biological interactions when assessing new compounds .
- The absorption and distribution characteristics of benzene indicate that its derivatives may share similar toxicokinetic profiles, necessitating careful evaluation before clinical use .
Mechanism of Action
The mechanism of action of Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, while the octenyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Chain Length and Unsaturation
- Benzene, (4-methyl-5-hexenyl)- ():
- Substituent: A shorter hexenyl chain (C6) with a methyl group at C4 and a double bond at C3.
- Key difference: The target compound’s octenyl chain (C8) offers greater hydrophobicity and conformational flexibility, which may influence solubility and reactivity in alkylation or cycloaddition reactions .
Ether and Protecting Groups
- 1,4-Dimethoxy-2-methyl-5-(1-methylethyl)benzene ():
- Substituents: Methoxy groups at C1 and C4, methyl at C2, and isopropyl at C4.
- Comparison: The methoxymethoxy group in the target compound serves as a hydroxyl-protecting group , offering stability under basic conditions compared to simple methoxy groups. This is critical in multi-step syntheses where selective deprotection is required .
Biological Activity
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- is a complex organic compound with potential biological activities. Understanding its interactions within biological systems is crucial for evaluating its applications in medicinal chemistry and toxicology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by a benzene ring substituted with a methoxymethoxy group and an octenyl chain. This structure suggests potential interactions with various biological targets due to the presence of functional groups that may facilitate binding to receptors or enzymes.
Research indicates that compounds similar to benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- may interact with specific molecular targets, modulating their activity. The mechanism of action could involve:
- Binding to receptors : The methoxymethoxy group may enhance affinity for certain receptors.
- Inhibition of enzymes : Similar compounds have shown potential as enzyme inhibitors, impacting metabolic pathways.
Antimicrobial Properties
Studies have indicated that benzene derivatives exhibit antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Benzene derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
- Antifungal Activity : Some studies report antifungal properties, particularly against common fungi such as Candida species.
Cytotoxic Effects
The cytotoxicity of benzene derivatives has been evaluated in several cancer cell lines. Key findings include:
- Cell Viability Assays : IC50 values (the concentration required to inhibit cell growth by 50%) were determined for various cancer cell lines, indicating the potential of these compounds in cancer therapy.
- Mechanisms of Action : Apoptosis induction and cell cycle arrest have been observed in treated cells, suggesting that these compounds may trigger programmed cell death pathways.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of benzene derivatives on human breast cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting their potential as anticancer agents.
- Toxicological Assessment : A comprehensive assessment was conducted to evaluate the hematotoxic effects associated with exposure to benzene derivatives. The study linked prolonged exposure to increased risks of hematological disorders.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
